molecular formula C11H10N2O2 B3269062 7-Amino-2-methylquinoline-5-carboxylic acid CAS No. 502172-25-0

7-Amino-2-methylquinoline-5-carboxylic acid

Cat. No.: B3269062
CAS No.: 502172-25-0
M. Wt: 202.21 g/mol
InChI Key: PZXVSRZTQIJIIO-UHFFFAOYSA-N
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Description

7-Amino-2-methylquinoline-5-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 5th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methylquinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde, can be adapted to produce this compound . Another method includes the use of molecular iodine as a catalyst in ethanol, combining substituted o-amino acetophenone derivatives with enolisable ketones .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-methylquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: 7-Amino-2-methylquinoline-5-carboxylic acid is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: Quinoline derivatives, including this compound, are explored for their antimicrobial, anticancer, and anti-inflammatory properties. They are also investigated for their potential use in treating diseases such as malaria and tuberculosis .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). Its unique chemical properties make it valuable in the development of new materials for electronic applications .

Mechanism of Action

The mechanism of action of 7-Amino-2-methylquinoline-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    2-Methylquinoline: Lacks the amino and carboxylic acid groups, making it less versatile in biological applications.

    7-Aminoquinoline: Similar structure but without the methyl group, affecting its chemical reactivity and biological activity.

Uniqueness: 7-Amino-2-methylquinoline-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This combination enhances its ability to interact with various biological targets and participate in diverse chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it a versatile compound in both medicinal and industrial applications .

Properties

IUPAC Name

7-amino-2-methylquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-8-9(11(14)15)4-7(12)5-10(8)13-6/h2-5H,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXVSRZTQIJIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=CC(=C2C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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